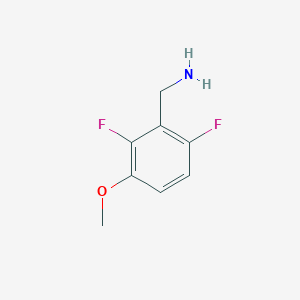

2,6-Difluoro-3-methoxybenzylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Difluoro-3-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-methoxybenzylamine typically involves the reaction of 2,6-difluoro-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reductive amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Amine derivatives.

Substitution: Substituted benzylamine derivatives.

科学研究应用

Medicinal Chemistry

Antibacterial Activity

2,6-Difluoro-3-methoxybenzylamine has been investigated for its role as an antibacterial agent, specifically targeting the FtsZ protein involved in bacterial cell division. Studies have shown that it exhibits concentration-dependent inhibition of FtsZ polymerization in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The presence of fluorine atoms in the compound enhances its biological activity by promoting non-planarity, which is crucial for effective binding to the target protein .

Mechanism of Action

The compound's mechanism involves strong hydrophobic interactions between the difluoroaromatic ring and key residues within the allosteric pocket of the FtsZ protein. Molecular docking studies reveal that this compound can adopt a favorable conformation that facilitates these interactions, leading to effective inhibition of bacterial growth .

Chemical Reactivity and Synthesis

Reactivity

The chemical structure of this compound allows it to undergo various nucleophilic substitution reactions due to the reactive amine group. This property enables further functionalization, potentially leading to derivatives with enhanced biological activity .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reactions : Key reactions may include acylation or alkylation processes that facilitate the introduction of functional groups.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This synthetic versatility allows for the creation of a range of derivatives tailored for specific biological activities .

Case Studies and Research Findings

Broader Implications in Drug Development

The unique structural features of this compound position it as a promising candidate for developing new antibacterial agents. Its ability to inhibit bacterial cell division through targeted action on FtsZ makes it a valuable compound in addressing antibiotic resistance—a growing concern in modern medicine.

作用机制

The mechanism of action of 2,6-Difluoro-3-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

相似化合物的比较

- 2,6-Difluorobenzylamine

- 3-Methoxybenzylamine

- 2,6-Difluoro-4-methoxybenzylamine

Comparison: 2,6-Difluoro-3-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzylamine structure. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interaction with other molecules. Compared to 2,6-Difluorobenzylamine, the presence of the methoxy group in this compound provides additional sites for chemical modification and enhances its solubility in organic solvents .

生物活性

2,6-Difluoro-3-methoxybenzylamine (DFMBA) is an organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H9F2N1O1

- Molecular Weight : 173.16 g/mol

- Structure : DFMBA features a benzylamine core with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position.

DFMBA primarily targets the FtsZ protein , which is crucial for bacterial cell division. The compound inhibits FtsZ polymerization, leading to morphological changes in bacteria such as Escherichia coli and Klebsiella pneumoniae, ultimately disrupting cell division processes .

Key Mechanisms:

- Inhibition of FtsZ Polymerization : DFMBA binds to FtsZ, preventing its normal function in forming the Z-ring necessary for bacterial cytokinesis.

- Biochemical Pathways : The compound also affects various cellular signaling pathways and gene expressions involved in metabolic processes .

DFMBA exhibits notable biochemical reactivity due to its amine group, allowing it to participate in nucleophilic substitution reactions. Its interactions with enzymes and proteins can lead to enzyme inhibition or modulation of receptor activities .

Cellular Effects

- Alters gene expression related to metabolic pathways.

- Influences cell signaling, potentially leading to altered cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of DFMBA indicates stability under normal conditions, with its efficacy influenced by environmental factors. It is classified as a dangerous good for transport due to potential hazards .

Table 1: Biological Activity Summary of DFMBA

Notable Research

One study investigated the compound's effect on bacterial strains resistant to conventional antibiotics. The results indicated that DFMBA could serve as a basis for developing new antibacterial agents targeting resistant strains .

Safety and Toxicology

While DFMBA shows promise in therapeutic applications, safety assessments indicate potential hazards:

属性

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUYEEPUVOCDCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402731 |

Source

|

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-50-6 |

Source

|

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。